2-Methoxy-3'-methylbenzophenone
Overview
Description
2-Methoxy-3’-methylbenzophenone is a benzophenone derivative. It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3’-methylbenzophenone consists of a benzophenone core with a methoxy group (OCH3) and a methyl group (CH3) attached to the phenyl rings .Physical and Chemical Properties Analysis
2-Methoxy-3’-methylbenzophenone is a colorless liquid . It has a molecular weight of 226.27 g/mol .Scientific Research Applications
Mass Spectra Analysis
2-Methoxy-3'-methylbenzophenone has been studied for its mass spectra characteristics. Grimshaw, Sell, and Haslett (1974) examined the mass spectra of methoxy and methyl derivatives of 2-methylbenzophenone, noting the fragmentation processes which are significant in understanding the substituent's positions in benzophenones (Grimshaw, Sell, & Haslett, 1974).
Synthesis and Characterization
Bartoń (1979) synthesized and characterized 2-Methoxy-, 2-hydroxy- and 2-acetoxy-5-methylbenzophenones, exploring their potential for anti-inflammatory activity. This indicates its role in synthetic chemistry and potential therapeutic applications (Bartoń, 1979).
Acylation Studies
Yamaguchi et al. (1984) focused on the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, a process relevant to the manipulation of benzophenone derivatives for various chemical applications (Yamaguchi et al., 1984).
Oligodeoxyribonucleotide Synthesis
Mishra and Misra (1986) used a derivative of benzophenone, 3-Methoxy-4-phenoxybenzoyl group, for the protection of exocyclic amino groups in nucleosides, crucial for the synthesis of oligodeoxyribonucleotides. This highlights its application in biochemical synthesis and research (Mishra & Misra, 1986).
Photochemical Applications
Plíštil et al. (2006) investigated the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, including methoxy derivatives, for potential applications in synthetic organic chemistry (Plíštil et al., 2006).
Polymer Stabilization
Hodgeman (1979) studied the copolymerization of 2-Hydroxy-4′-vinylbenzophenone with styrene, where the demethylation of 2-methoxy-4′-vinylbenzophenone played a role. This research is important for understanding the light stabilizing effects in polymers (Hodgeman, 1979).
Synthesis of Derivatives
Zhao De-feng (2006) conducted research on the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, indicating its versatility in chemical synthesis and the production of novel compounds (Zhao, 2006).
Biomass Proxy Studies
Vane and Abbott (1999) utilized methoxyphenols, including 2-methoxyphenol, as proxies for terrestrial biomass to study chemical changes in lignin during hydrothermal alteration, showing its application in environmental and geochemical research (Vane & Abbott, 1999).
UV-Filter Metabolism and Endocrine Effects
Watanabe et al. (2015) studied the metabolism of benzophenone-3 (a related compound) by liver microsomes, providing insights into its endocrine-disrupting activities. This research is crucial for understanding the environmental and health impacts of benzophenone derivatives (Watanabe et al., 2015).
Antioxidant Activities
Kaya, Erçağ, and Kaya (2018) synthesized and characterized dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones, including 2-hydroxy-4-methoxybenzophenone, to study their antioxidant activities. This research demonstrates the potential of benzophenone derivatives in medicinal chemistry and biochemistry (Kaya, Erçağ, & Kaya, 2018).
Energy Storage Technologies
Xing et al. (2020) reported on the use of 3-methylbenzophenone (a structurally similar compound) in the development of all-organic redox flow batteries, showcasing the potential of benzophenone derivatives in advanced energy storage technologies (Xing et al., 2020).
Environmental Monitoring
Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples, highlighting the significance of benzophenone derivatives in environmental monitoring and analysis (Negreira et al., 2009).
Future Directions
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKYKUCZRJOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493203 | |
Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33785-70-5 | |
Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Methoxy-3'-methylbenzophenone relate to its potential use in xanthone synthesis, based on the reactions described in the paper?
A1: The research paper [] highlights the importance of the relative positions of hydroxyl groups on the benzophenone ring for successful xanthone synthesis. While this compound itself lacks hydroxyl groups, it can be conceptually linked to the study.
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